molecular formula C22H16BrN3O2 B14875692 N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14875692
M. Wt: 434.3 g/mol
InChI Key: HPAGRVGBJXRNRS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound that features a bromophenyl group, a naphthyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction where the naphthyl group is introduced to the pyridazinone core.

    Attachment of the Bromophenyl Group: This can be done through a nucleophilic substitution reaction where the bromophenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the naphthyl and pyridazinone groups.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The bromophenyl and naphthyl groups could facilitate binding to hydrophobic pockets, while the pyridazinone moiety could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(4-fluorophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(4-methylphenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

The presence of the bromophenyl group in N-(4-bromophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide distinguishes it from its analogs. Bromine atoms can participate in unique interactions such as halogen bonding, which can influence the compound’s reactivity and binding properties.

Properties

Molecular Formula

C22H16BrN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H16BrN3O2/c23-16-8-10-17(11-9-16)24-21(27)14-26-22(28)13-12-20(25-26)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,24,27)

InChI Key

HPAGRVGBJXRNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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